AC1-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H18FN5O2 |

|---|---|

Molekulargewicht |

355.4 g/mol |

IUPAC-Name |

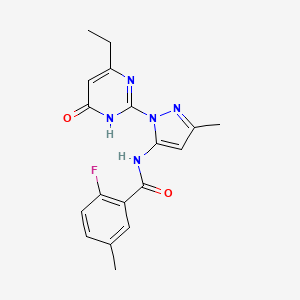

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-fluoro-5-methylbenzamide |

InChI |

InChI=1S/C18H18FN5O2/c1-4-12-9-16(25)22-18(20-12)24-15(8-11(3)23-24)21-17(26)13-7-10(2)5-6-14(13)19/h5-9H,4H2,1-3H3,(H,21,26)(H,20,22,25) |

InChI-Schlüssel |

DMYBQBANWFHYSM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC(=C3)C)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AC1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action of AC1-IN-1

Adenylyl cyclase type 1 (AC1) is a key enzyme in neuronal signaling, primarily expressed in the central nervous system. It belongs to the family of adenylyl cyclases that are stimulated by calcium (Ca2+) in a calmodulin (CaM)-dependent manner.[1] The activation of AC1 leads to the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP).[1][2] This process plays a crucial role in synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism underlying learning, memory, and chronic pain.[1][3][4]

AC1 inhibitors, such as the experimental compounds NB001 and ST034307, are being investigated for their therapeutic potential, particularly as analgesics for chronic inflammatory and neuropathic pain.[1][5][6] The primary mechanism of action of these inhibitors is the reduction of cAMP production in neurons, which in turn modulates downstream signaling pathways involved in pain perception.

A critical aspect of AC1's role in chronic pain is its involvement in the anterior cingulate cortex (ACC), a brain region implicated in the emotional and affective components of pain.[3][4] Inhibition of AC1 in the ACC has been shown to block the induction of LTP, thereby reducing pain-related synaptic strengthening.[3][7]

While both NB001 and ST034307 target AC1, they exhibit different modes of inhibition. ST034307 is a direct inhibitor of AC1.[2][6] In contrast, evidence suggests that NB001 may not directly target the AC1 enzyme but rather acts through an indirect mechanism to reduce AC1 activity in intact cells.[8]

Quantitative Data on AC1 Inhibitors

The following tables summarize the available quantitative data for the AC1 inhibitors NB001 and ST034307.

Table 1: Inhibitory Potency of AC1 Inhibitors

| Compound | Target | IC50 | Cell Type/Assay Condition | Reference(s) |

| NB001 | AC1 | 10 µM | HEK293 cells expressing AC1 | [3][9] |

| ST034307 | AC1 | 2.3 µM | Not specified in provided search | [10][11] |

Table 2: Selectivity Profile of AC1 Inhibitors

| Compound | Selectivity for AC1 over other Adenylyl Cyclase Isoforms | Reference(s) |

| NB001 | 14-fold selectivity for AC1 versus AC8 in cell-based assays. | [12] |

| ST034307 | Highly selective for AC1, with no significant activity against AC8. It did not inhibit other membrane-bound AC isoforms. | [2][6] |

Signaling Pathways

The core signaling pathway involving AC1 activation is initiated by an influx of calcium into the neuron.

Caption: The AC1 signaling pathway is initiated by calcium influx, leading to the formation of a Ca²⁺/Calmodulin complex that activates AC1, resulting in cAMP production and modulation of synaptic plasticity.

Experimental Protocols & Workflows

Adenylyl Cyclase (AC) Activity Assay

This protocol is a synthesized representation for determining the inhibitory effect of a compound on AC1 activity.

Workflow:

Caption: Workflow for an in vitro adenylyl cyclase activity assay to determine the potency of an AC1 inhibitor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human AC1.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Adenylyl Cyclase Assay:

-

In a reaction tube, combine the cell membrane preparation with the AC1 inhibitor at various concentrations.

-

Add activators of AC1, such as a calcium buffer to achieve a defined free Ca2+ concentration and a saturating concentration of calmodulin.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C.

-

Initiate the enzymatic reaction by adding a reaction mixture containing [α-³²P]ATP, unlabeled ATP, an ATP regenerating system (e.g., creatine phosphokinase and phosphocreatine), and MgCl₂.

-

Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., a solution containing SDS and unlabeled ATP).

-

-

Separation and Quantification of [³²P]cAMP:

-

Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.

-

Elute the [³²P]cAMP from the alumina column.

-

Quantify the amount of [³²P]cAMP using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of AC1 inhibition for each concentration of the inhibitor.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Long-Term Potentiation (LTP) Recording in Anterior Cingulate Cortex (ACC) Slices

This protocol outlines the general procedure for assessing the effect of an AC1 inhibitor on LTP in the ACC.

Workflow:

Caption: Experimental workflow for recording long-term potentiation (LTP) in ACC brain slices and testing the effect of an AC1 inhibitor.

Detailed Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., mouse or rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Prepare coronal slices (e.g., 300-400 µm thick) containing the ACC using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).

-

Place a stimulating electrode in layer V/VI of the ACC to stimulate afferent fibers.

-

Using a glass microelectrode filled with aCSF, record field excitatory postsynaptic potentials (fEPSPs) from layer II/III of the ACC.

-

Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

-

Drug Application and LTP Induction:

-

After establishing a stable baseline, bath-apply the AC1 inhibitor (e.g., NB001 at a concentration of 20 µM) for a sufficient period to allow for equilibration (e.g., 20-30 minutes).[7]

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which is effective in the ACC.[4]

-

Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

-

-

Data Analysis:

-

Measure the slope of the fEPSPs.

-

Normalize the fEPSP slopes to the average baseline value.

-

Compare the magnitude of LTP in the presence and absence of the AC1 inhibitor. A significant reduction in the potentiation of the fEPSP slope in the presence of the inhibitor indicates that AC1 activity is required for LTP induction.

-

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This protocol describes a common method for inducing and assessing inflammatory pain in rodents to test the analgesic efficacy of AC1 inhibitors.

Workflow:

Caption: Workflow for the CFA-induced inflammatory pain model to evaluate the analgesic effects of an AC1 inhibitor.

Detailed Methodology:

-

Baseline Behavioral Testing:

-

Acclimatize the animals (e.g., mice) to the testing environment.

-

Measure baseline mechanical sensitivity using von Frey filaments. The withdrawal threshold is determined by the filament that elicits a withdrawal response in approximately 50% of applications.

-

-

Induction of Inflammation:

-

Briefly restrain the animal and inject a small volume (e.g., 20 µl) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[13] This induces a localized inflammatory response.

-

-

Post-CFA Behavioral Testing and Drug Administration:

-

At a time point of peak inflammation (e.g., 24 hours post-CFA injection), re-measure the mechanical withdrawal threshold to confirm the development of mechanical allodynia (a significant decrease in the withdrawal threshold).

-

Administer the AC1 inhibitor (e.g., ST034307) through the desired route (e.g., intrathecal injection to target the spinal cord or oral gavage for systemic effects).

-

Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to assess the onset and duration of the analgesic effect.

-

-

Data Analysis:

-

Calculate the paw withdrawal threshold for each animal at each time point.

-

Compare the withdrawal thresholds of the drug-treated group to a vehicle-treated control group. A significant increase in the withdrawal threshold in the drug-treated group indicates an analgesic effect.

-

The data can also be expressed as the percentage of maximal possible effect (%MPE).

-

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasofscience.org [atlasofscience.org]

- 3. Human safety study of a selective neuronal adenylate cyclase 1 inhibitor NB001 which relieves the neuropathic pain and blocks ACC in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term potentiation in the anterior cingulate cortex and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of an adenylyl cycl ... | Article | H1 Connect [archive.connect.h1.co]

- 6. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of calcium-stimulated adenylyl cyclase subtype 1 (AC1) for the treatment of neuropathic and inflammatory pain in adult female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. abmole.com [abmole.com]

- 12. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inflammation-induced decrease in voluntary wheel running in mice: a non-reflexive test for evaluating inflammatory pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Adenylyl Cyclase 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase type 1 (AC1), a key enzyme in signal transduction, plays a pivotal role in the central nervous system. As a member of the membrane-bound adenylyl cyclase family, AC1 catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that mediates a wide array of cellular responses. What distinguishes AC1 is its sensitivity to calcium (Ca²⁺) and calmodulin (CaM), positioning it as a critical integrator of Ca²⁺ and cAMP signaling pathways. This technical guide provides an in-depth exploration of the core functions of AC1, its regulatory mechanisms, and its implications in health and disease, supplemented with detailed experimental protocols and quantitative data for the scientific community.

Core Function and Physiological Significance

Adenylyl cyclase 1 is a neurospecific enzyme primarily expressed in the brain, with particularly high concentrations in the hippocampus and cerebellum. Its fundamental function is the synthesis of cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors to regulate gene expression, synaptic plasticity, and neuronal excitability. The defining characteristic of AC1 is its stimulation by Ca²⁺ in a calmodulin-dependent manner, allowing it to act as a coincidence detector, responding to simultaneous increases in intracellular Ca²⁺ and G-protein-coupled receptor (GPCR) activation. This property is crucial for its role in learning, memory, and synaptic refinement.

Mutant mice lacking AC1 exhibit significant deficits in spatial memory and long-term potentiation (LTP), a cellular model for learning and memory. These findings underscore the importance of AC1-mediated cAMP signaling in the molecular mechanisms underlying neuroplasticity.

Quantitative Data

The following tables summarize key quantitative parameters related to adenylyl cyclase 1 activity and inhibition.

| Parameter | Value | Conditions |

| Specific Activity | ~5 µmol/min/mg | Purified recombinant bovine brain AC1 expressed in Sf9 cells. |

| EC₅₀ for Ca²⁺ | ~150 nM | In vitro assay with purified AC1 in the presence of calmodulin. |

| Kₘ for ATP | Not consistently reported for purified AC1; may vary with regulatory state. For membrane-bound ACs, a range of 0.3-0.6 mM has been observed. | Varies depending on the presence of activators like Gαs and calmodulin. |

| Inhibitor | IC₅₀ (µM) | Cell Line / Conditions |

| ST034307 | 0.92 | HEK cells stably expressing AC1, stimulated with A23187 and forskolin. |

| Compound 15 | ~15 | In vitro fluorescence polarization assay inhibiting AC1-Calmodulin interaction. |

| W400 | ~3 | HEK cells stably expressing AC1, stimulated with A23187 and forskolin. |

Signaling Pathways

The activity of adenylyl cyclase 1 is tightly regulated by a complex interplay of intracellular signaling molecules. The following diagrams illustrate the primary signaling pathways involving AC1.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of adenylyl cyclase 1.

Protocol 1: Preparation of Crude Membranes from Brain Tissue

This protocol describes the isolation of a membrane fraction enriched in adenylyl cyclase 1 from brain tissue for subsequent activity assays.

Materials:

-

Brain tissue (e.g., hippocampus, cerebellum)

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 250 mM sucrose, and protease inhibitor cocktail.

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Dissect and weigh the desired brain region on ice.

-

Add 10 volumes of ice-cold Homogenization Buffer.

-

Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membrane fraction.

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the membrane pellet in a minimal volume of Homogenization Buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Adenylyl Cyclase Activity Assay

This protocol outlines a common method for measuring adenylyl cyclase activity based on the conversion of [α-³²P]ATP to [³²P]cAMP.

Materials:

-

Membrane preparation (from Protocol 1)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 0.1 mM EGTA, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

-

[α-³²P]ATP

-

Activators/Inhibitors (e.g., Calmodulin, CaCl₂, Forskolin, Gpp(NH)p, specific inhibitors)

-

Stopping Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP.

-

Dowex AG 50W-X4 resin

-

Alumina columns

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in the Assay Buffer, including the membrane preparation (10-50 µg protein) and any activators or inhibitors to be tested.

-

Pre-incubate the mixture for 5-10 minutes at 30°C.

-

Initiate the reaction by adding [α-³²P]ATP.

-

Incubate for 10-20 minutes at 30°C.

-

Terminate the reaction by adding the Stopping Solution and boiling for 3 minutes.

-

Separate [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.

-

Quantify the amount of [³²P]cAMP by liquid scintillation counting.

-

Calculate the specific activity as pmol of cAMP formed per minute per mg of protein.

Protocol 3: Co-Immunoprecipitation to Study Protein-Protein Interactions

This protocol is designed to identify proteins that interact with adenylyl cyclase 1 in a cellular context.

Materials:

-

Cells expressing tagged AC1 (e.g., HA-AC1, FLAG-AC1)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

-

Antibody against the tag (e.g., anti-HA, anti-FLAG)

-

Protein A/G agarose beads

-

Wash Buffer: Lysis Buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).

-

Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the cells in ice-cold Lysis Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the specific antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with Wash Buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

Conclusion

Adenylyl cyclase 1 stands as a crucial molecular switch in the central nervous system, translating upstream signals from GPCRs and calcium influx into the production of the vital second messenger, cAMP. Its unique regulation by Ca²⁺/calmodulin makes it a key player in the intricate processes of synaptic plasticity, learning, and memory. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further unravel the complexities of AC1 function and explore its potential as a therapeutic target for neurological and psychiatric disorders. A deeper understanding of AC1's role will undoubtedly pave the way for novel therapeutic strategies aimed at modulating cAMP signaling in the brain.

AC1-IN-1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase type 1 (AC1) has emerged as a promising therapeutic target for the management of chronic pain. Its inhibition offers a potential alternative to opioid-based analgesics, aiming to reduce the burden of opioid-related side effects and addiction. This technical guide provides an in-depth overview of the discovery and synthesis of AC1-IN-1, a potent and selective inhibitor of AC1. We will also explore a related selective AC1 inhibitor, ST034307, to provide a broader context of inhibitor development for this target. This document details the experimental protocols for key biological assays and presents quantitative data in a structured format for ease of comparison.

The Discovery of Selective AC1 Inhibitors

The quest for selective AC1 inhibitors has led to the identification of several promising compounds. Two notable examples, this compound and ST034307, have been developed and characterized through distinct discovery pathways.

This compound , a potent and selective AC1 inhibitor with an IC50 of 0.54 µM, was identified through the optimization of a pyrimidinone series of compounds. This effort focused on improving potency and selectivity against the closely related isoform, AC8.

ST034307 , another selective AC1 inhibitor with an IC50 of 2.3 μM, was discovered through the screening of a commercial library of natural product-like small molecules.[1] This compound, with its distinct chromone core, demonstrated high selectivity for AC1 over other membrane-bound adenylyl cyclase isoforms.[2][3]

While both compounds effectively inhibit AC1, they possess different chemical scaffolds, highlighting the diverse molecular architectures capable of targeting this enzyme.

Chemical Structures

The chemical structures of this compound and ST034307 are presented below:

This compound

-

CAS Number: 2762422-55-7

-

Molecular Formula: C18H18FN5O2

-

Molecular Weight: 355.37 g/mol

-

Chemical Name: 4-(3-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino)-1H-pyrazol-1-yl)-2-fluoro-N-methylbenzamide

ST034307

-

CAS Number: 133406-29-8[3]

-

Molecular Formula: C10H4Cl4O2[3]

-

Molecular Weight: 297.95 g/mol [3]

-

Chemical Name: 6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one

Synthesis Protocols

Synthesis of this compound (from the Pyrimidinone Series)

The synthesis of this compound is part of a broader synthetic scheme for a series of pyrimidinone analogs. The general approach involves a multi-step synthesis culminating in the desired pyrazolyl-pyrimidinone scaffold. The key steps, as described by Scott JA, et al. (2022), are outlined below. The synthesis of the pyrimidinone core begins with the cyclocondensation of ethyl 3-oxopentanoate and thiourea. Subsequent methylation and reaction with hydrazine yield a key intermediate. The pyrazole portion is synthesized separately and then coupled with the pyrimidinone intermediate to form the final product.

Synthesis of ST034307 (6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one)

ST034307 was identified from a commercial library, and its synthesis is based on established methods for chromone formation. A plausible synthetic route involves the reaction of a substituted phenol with a β-ketoester equivalent, followed by cyclization to form the chromone ring.

Signaling Pathway of AC1 Inhibition

Adenylyl cyclases are crucial enzymes that convert ATP to cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes. AC1 is a calcium/calmodulin-dependent isoform highly expressed in the central nervous system, particularly in regions associated with pain perception. The signaling pathway involving AC1 is depicted below.

Caption: AC1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Adenylyl Cyclase Activity Assay (cAMP Accumulation)

This assay quantifies the amount of cAMP produced by cells, providing a measure of adenylyl cyclase activity. The LANCE® Ultra cAMP Kit is a commonly used time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Cells expressing the target adenylyl cyclase (e.g., HEK293 cells stably expressing AC1)

-

LANCE® Ultra cAMP Assay Kit (PerkinElmer)

-

Test compounds (this compound or ST034307)

-

Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)

-

384-well white opaque microplates

-

TR-FRET capable plate reader

Procedure:

-

Cell Plating: Seed cells into a 384-well plate at a predetermined density and incubate.

-

Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a specified time (e.g., 30 minutes).

-

Cell Stimulation: Add a stimulating agent (e.g., forskolin or a GPCR agonist) to activate the adenylyl cyclase and incubate.

-

Lysis and Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody from the kit to lyse the cells and initiate the detection reaction.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader at emission wavelengths of 615 nm and 665 nm.

-

Data Analysis: Calculate the 665/615 nm ratio. The signal is inversely proportional to the cAMP concentration. Determine IC50 values by plotting the signal ratio against the compound concentration.

Caption: Workflow for the cAMP Accumulation Assay.

In Vivo Pain Models

This model assesses the analgesic efficacy of a compound against both acute and tonic inflammatory pain.

Materials:

-

Male mice (e.g., C57BL/6J)

-

Formalin solution (e.g., 2.5% in saline)

-

Test compound (this compound or ST034307) and vehicle

-

Observation chambers

-

Syringes and needles

Procedure:

-

Acclimatization: Acclimate mice to the observation chambers.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally or orally) at a predetermined time before formalin injection.

-

Formalin Injection: Inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately after injection, place the mouse in the observation chamber and record the cumulative time spent licking or biting the injected paw. Observations are typically divided into two phases:

-

Phase I (acute pain): 0-5 minutes post-injection.

-

Phase II (inflammatory pain): 15-30 minutes post-injection.

-

-

Data Analysis: Compare the paw licking/biting time between compound-treated and vehicle-treated groups for both phases.

Caption: Workflow for the Formalin-Induced Pain Model.

This model is used to evaluate the peripheral analgesic activity of a compound.

Materials:

-

Male mice

-

Acetic acid solution (e.g., 0.6% in saline)

-

Test compound and vehicle

-

Observation chambers

-

Syringes and needles

Procedure:

-

Acclimatization: Acclimate mice to the observation chambers.

-

Compound Administration: Administer the test compound or vehicle.

-

Acetic Acid Injection: Inject acetic acid solution intraperitoneally.

-

Observation: After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 10-15 minutes).

-

Data Analysis: Compare the number of writhes in the compound-treated group to the vehicle-treated group.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and ST034307.

Table 1: In Vitro Potency of AC1 Inhibitors

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | AC1 | cAMP Accumulation | 0.54 | |

| ST034307 | AC1 | cAMP Accumulation | 2.3 | [1] |

Table 2: In Vivo Efficacy of AC1 Inhibitors in Pain Models

| Compound | Model | Species | Route | Dose | Effect | Reference |

| This compound | Inflammatory Pain | Mouse | i.v. | 5.6 mg/kg | Modest antiallodynic effects | |

| ST034307 | Inflammatory Pain (Formalin) | Mouse | s.c. | 30 mg/kg | Significant reduction in paw licking | |

| ST034307 | Visceral Pain (Acetic Acid) | Mouse | s.c. | 3-30 mg/kg | Dose-dependent reduction in writhing |

Conclusion

This compound and ST034307 represent significant advancements in the development of selective AC1 inhibitors for the treatment of chronic pain. Their distinct chemical scaffolds and potent inhibitory activity provide valuable tools for further research into the role of AC1 in pain signaling and offer promising starting points for the development of novel, non-opioid analgesics. The detailed experimental protocols and compiled quantitative data in this guide are intended to support researchers in the continued exploration of this important therapeutic target.

References

role of AC1 in neuronal signaling pathways

An In-depth Technical Guide on the Core Role of Adenylyl Cyclase Type 1 (AC1) in Neuronal Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenylyl Cyclase Type 1 (AC1) is a neuron-specific, membrane-bound enzyme that serves as a critical integration point for calcium (Ca²⁺) and G-protein-coupled receptor (GPCR) signaling pathways. By catalyzing the conversion of ATP to cyclic AMP (cAMP), AC1 translates upstream neuronal activity, particularly Ca²⁺ influx through NMDA receptors, into a vital second messenger signal. This function is fundamental to synaptic plasticity, most notably long-term potentiation (LTP), which underlies learning and memory. Due to its specific expression in the central nervous system and its role in the sensitization of neural circuits, AC1 has emerged as a promising therapeutic target for a range of neurological and psychiatric conditions, especially chronic pain, anxiety, and migraine. This document provides a comprehensive overview of AC1's biochemical properties, its role in key signaling cascades, its distribution, and its implications for drug development, supplemented with detailed experimental protocols and quantitative data.

Introduction to Adenylyl Cyclase 1 (AC1)

Of the ten known mammalian adenylyl cyclase isoforms, AC1 and AC8 are distinguished by their stimulation by Ca²⁺ in a calmodulin (CaM)-dependent manner.[1] AC1, encoded by the ADCY1 gene, is expressed exclusively in neurons, positioning it as a unique regulator of neuronal processes.[2] Its function as a "coincidence detector"—requiring simultaneous activation by G-protein signals (primarily Gαs) and elevated intracellular Ca²⁺ for maximal activity—makes it an ideal molecular substrate for associative learning and memory.[3] Dysregulation of AC1 activity is implicated in the maladaptive synaptic plasticity that contributes to chronic pain states and other neurological disorders, making it a focal point for therapeutic intervention.[4]

Molecular Regulation and Biochemical Properties of AC1

The activity of AC1 is tightly controlled by a confluence of intracellular signals, primarily G-proteins and Ca²⁺/Calmodulin.

2.1 Regulation by G-Proteins Like other adenylyl cyclases, AC1 is modulated by heterotrimeric G-proteins. It is stimulated by the Gαs subunit, typically activated by GPCRs for neurotransmitters like norepinephrine or dopamine (D1-like receptors), and inhibited by the Gαi subunit, often linked to opioid or D2-like dopamine receptors.[5]

2.2 Regulation by Calcium/Calmodulin (Ca²⁺/CaM) AC1 is a key effector in the Ca²⁺ signaling pathway. An influx of Ca²⁺, often through NMDA receptors or voltage-gated calcium channels, leads to the binding of Ca²⁺ to calmodulin. The resulting Ca²⁺/CaM complex then binds to a specific domain on AC1, significantly potentiating its enzymatic activity.[5] This mechanism allows AC1 to directly link synaptic activity and depolarization to cAMP production.

2.3 Quantitative and Biochemical Data

The biochemical characteristics of AC1 underscore its high sensitivity to intracellular calcium and provide a basis for pharmacological targeting. While specific kinetic values for Vmax and the Michaelis constant (Km) for ATP are not consistently reported in the literature, its sensitivity to Ca²⁺ and inhibition by specific compounds have been well-characterized.

| Parameter | Value | Significance | Reference(s) |

| Ca²⁺ Sensitivity (EC₅₀) | ~100 - 150 nM | Represents the Ca²⁺ concentration for half-maximal activation. This high sensitivity allows AC1 to respond to basal and transient Ca²⁺ levels in neurons. | [5] |

| ATP Binding (Apparent Kₘ) | Not definitively established for AC1 isoform. (General ACs: 0.3-0.6 mM) | The substrate concentration required for half-maximal velocity. | [6] |

| Maximum Velocity (Vₘₐₓ) | Not definitively established for AC1 isoform. | The maximum rate of cAMP production when saturated with substrate. |

Table 1: Biochemical Properties of Adenylyl Cyclase 1 (AC1).

AC1 in Neuronal Signaling and Synaptic Plasticity

AC1 is a central figure in the molecular machinery of synaptic plasticity, particularly long-term potentiation (LTP) in the hippocampus and anterior cingulate cortex (ACC), a cellular model for learning, memory, and chronic pain.[5][7]

Upon strong synaptic stimulation, such as high-frequency firing, glutamate release activates postsynaptic NMDA receptors. This allows Ca²⁺ to flood the postsynaptic terminal, activating AC1 via calmodulin. The subsequent surge in cAMP activates Protein Kinase A (PKA), which then phosphorylates a host of downstream targets, including AMPA receptors (enhancing their function) and the transcription factor CREB (cAMP Response Element-Binding Protein). Phosphorylated CREB initiates gene transcription required for the late, protein synthesis-dependent phase of LTP, leading to lasting changes in synaptic strength.

References

- 1. Distinct regional and subcellular localization of adenylyl cyclases type 1 and 8 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loss of adenylyl cyclase I activity disrupts patterning of mouse somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenylyl cyclase - Wikipedia [en.wikipedia.org]

- 4. Human safety study of a selective neuronal adenylate cyclase 1 inhibitor NB001 which relieves the neuropathic pain and blocks ACC in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Action of feedback regulator on adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overexpression of type-1 adenylyl cyclase in mouse forebrain enhances recognition memory and LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

AC1-IN-1 Target Validation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target validation studies for AC1-IN-1, a potent and selective inhibitor of Adenylyl Cyclase Type 1 (AC1). AC1 is a key enzyme in neuronal signaling pathways and has emerged as a promising therapeutic target for chronic pain. This document details the underlying signaling pathways, experimental workflows for target validation, and summarizes key quantitative data for AC1 inhibitors.

Introduction to Adenylyl Cyclase 1 as a Therapeutic Target

Adenylyl Cyclase 1 (AC1) is a membrane-bound enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.[1] Its activity is uniquely stimulated by calcium (Ca²⁺) in a calmodulin (CaM)-dependent manner, positioning it as a critical integrator of Ca²⁺ and G-protein signaling pathways in neurons.[2][3] Genetic and pharmacological studies have implicated AC1 in the central mechanisms of chronic inflammatory and neuropathic pain.[3][4] Knockout mice lacking AC1 exhibit a significant reduction in pain responses, highlighting its potential as a non-opioid target for analgesia.[3][4] this compound is a selective inhibitor developed to target this enzyme.

The AC1 Signaling Pathway

The activation of AC1 is a multi-step process initiated by an influx of intracellular calcium, often through NMDA receptors in neurons.[5] Calcium ions bind to calmodulin, inducing a conformational change that allows the Ca²⁺/CaM complex to bind to and activate AC1.[6] This activation leads to the conversion of ATP to cAMP.[1] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and synaptic plasticity that contribute to the sensitization of pain pathways.[7] The pathway is also modulated by G-protein coupled receptors (GPCRs); it is stimulated by Gαs and inhibited by Gαi/o subunits.[3][8]

Experimental Workflow for AC1 Target Validation

A hierarchical approach is employed to validate the target engagement and therapeutic potential of AC1 inhibitors like this compound. This workflow progresses from initial biochemical assays to cellular and finally to in vivo models to build a comprehensive evidence package.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant selective AC1 inhibitors.

| Compound | Assay Type | Target | IC50 / % Inhibition | Cell Line / System | Reference |

| This compound | Cellular cAMP Assay | AC1 | 0.54 µM | HEK-AC1 | [2] |

| ST034307 | Cellular cAMP Assay | AC1 | ~3 µM | HEK-AC1 | [9] |

| ST034307 | Membrane AC Assay | AC1 | ~30% inhibition at 10 µM | HEK-AC1 membranes | [9] |

| NB001 | Cellular cAMP Assay | AC1 | Potent Inhibition | HEK-AC1 | [9] |

| Analogue 20 | Cellular cAMP Assay | AC1 | 0.44 µM | HEK-AC1 | [10] |

| Analogue 20 | Cellular cAMP Assay | AC8 | 12% inhibition | HEK-AC8 | [10] |

| Analogue 26 | Cellular cAMP Assay | AC1 | 0.25 µM | HEK-AC1 | [10] |

| Analogue 26 | Cellular cAMP Assay | AC8 | 37% inhibition | HEK-AC8 | [10] |

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.[11]

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293 expressing AC1) to ~80% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Detection: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble AC1 using Western Blot or an antibody-based detection method like ELISA.

-

Data Analysis: Plot the percentage of soluble AC1 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cAMP to measure the functional effect of an AC1 inhibitor.[3]

Protocol:

-

Cell Seeding: Seed HEK293 cells stably expressing AC1 into a 96- or 384-well plate.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Stimulation: Stimulate AC1 activity by adding a calcium ionophore (e.g., 3 µM A23187) in the presence of a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Incubate for 1 hour.

-

Lysis and Detection: Lyse the cells and detect cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the inhibitor concentration to determine the IC50 value.

NanoBiT® Assay for AC1-Calmodulin Interaction

The NanoBiT® assay is a bioluminescence-based method to measure protein-protein interactions (PPIs) in real-time in living cells.[12] It is used here to confirm that the inhibitor disrupts the interaction between AC1 and Calmodulin.

Protocol:

-

Vector Construction: Fuse the Large BiT (LgBiT) subunit of NanoLuc® luciferase to AC1 and the Small BiT (SmBiT) subunit to Calmodulin.

-

Cell Transfection: Co-transfect HEK293T cells with the AC1-LgBiT and CaM-SmBiT constructs.

-

Assay Preparation: Plate the transfected cells in a 96-well plate.

-

Compound Treatment: Add serial dilutions of this compound to the cells and incubate.

-

Luminescence Measurement: Add the Nano-Glo® Live Cell Assay reagent containing the furimazine substrate. Measure the luminescence signal, which is proportional to the extent of the AC1-CaM interaction.

-

Data Analysis: A decrease in luminescence in the presence of the inhibitor indicates disruption of the AC1-Calmodulin interaction.

In Vivo Model of Inflammatory Pain

The Complete Freund's Adjuvant (CFA) model is a widely used model of inflammatory pain to assess the analgesic efficacy of compounds.

Protocol:

-

Induction of Inflammation: Inject a small volume of CFA into the plantar surface of the hind paw of a mouse. This will induce a localized inflammation and hypersensitivity to thermal and mechanical stimuli.

-

Compound Administration: At the peak of inflammation (e.g., 24 hours post-CFA injection), administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intravenous injection).

-

Behavioral Testing: At various time points after compound administration, assess the animal's pain response.

-

Mechanical Allodynia: Use von Frey filaments of increasing force to the plantar surface of the paw to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) to measure the latency to paw withdrawal.

-

-

Data Analysis: An increase in the paw withdrawal threshold or latency in the this compound treated group compared to the vehicle group indicates an analgesic effect.

Conclusion

The validation of this compound as a therapeutic candidate for chronic pain relies on a multi-faceted experimental approach. The data and protocols outlined in this guide provide a robust framework for confirming target engagement, elucidating the mechanism of action, and demonstrating preclinical efficacy. The selective inhibition of AC1 by compounds like this compound represents a promising non-opioid strategy for the management of chronic pain.

References

- 1. Adenylyl cyclase - Wikipedia [en.wikipedia.org]

- 2. Distinct Mechanisms of Calmodulin Binding and Regulation of Adenylyl Cyclases 1 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of calcium-stimulated adenylyl cyclase subtype 1 (AC1) for the treatment of neuropathic and inflammatory pain in adult female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Distinct mechanisms of calmodulin binding and regulation of adenylyl cyclases 1 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADCY1 adenylate cyclase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NanoBiT® Protein:Protein Interaction System Protocol [france.promega.com]

Adenylyl Cyclase 1 (AC1) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Adenylyl Cyclase 1 (AC1) expression, function, and analysis within the central nervous system (CNS). AC1, a key enzyme in signal transduction, is a critical target for understanding neuronal plasticity, memory formation, and various neurological disorders.

Introduction to Adenylyl Cyclase 1

Adenylyl Cyclase 1 (AC1) is a membrane-bound enzyme that synthesizes the second messenger cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP).[1] As a member of the adenylyl cyclase family, AC1 is distinguished by its stimulation by calcium (Ca2+) and calmodulin (CaM), positioning it as a crucial integrator of Ca2+ and cAMP signaling pathways in neurons.[1] This calcium sensitivity allows AC1 to play a significant role in activity-dependent neuronal processes.[2]

Expression of Adenylyl Cyclase 1 in the CNS

AC1 exhibits a distinct and region-specific expression pattern within the central nervous system, primarily localized to neurons.[3] Its expression levels vary across different brain regions and developmental stages.

Quantitative mRNA Expression Data

In situ hybridization studies have revealed the distribution of Adcy1 mRNA throughout the mouse brain. The Allen Brain Atlas provides a valuable resource for visualizing its expression patterns. Generally, Adcy1 mRNA shows higher expression in cortical areas, the hippocampus, and the cerebellum compared to other regions like the striatum and thalamus.[4][5]

| Brain Region | Relative Adcy1 mRNA Expression Level | Reference |

| Cerebral Cortex | High | [2][5] |

| Hippocampus (CA1, Dentate Gyrus) | High | [2][3][5] |

| Cerebellum (Granule Cells) | High | [2][3] |

| Olfactory Bulb | Moderate | [2] |

| Amygdala | Moderate | [2] |

| Thalamus | Low to Moderate | [2][3] |

| Striatum | Low | [2] |

Quantitative Protein Expression Data

Western blot analysis has been employed to quantify AC1 protein levels in various brain regions of adult mice. These studies generally corroborate the findings from mRNA expression analyses.

| Brain Region | Relative AC1 Protein Expression Level | Key Findings | Reference |

| Cerebellum | Highest | Abundant expression in the molecular layer. | [3][6] |

| Cortex | Diffuse | Present, but at lower levels than the cerebellum. | [3][6] |

| Hippocampus | Lowest | Concentrated in the mossy fiber tract. | [3][6] |

| Thalamus | Diffuse | Lower expression compared to the cerebellum. | [3][6] |

During neonatal development, AC1 protein expression shows dynamic changes. For instance, in the hippocampus, there is a nearly 4-fold increase in AC1 protein from postnatal day 7 (P7) to P14.[6]

Signaling Pathways Involving AC1

AC1 plays a pivotal role in neuronal signaling, particularly in pathways related to synaptic plasticity, such as long-term potentiation (LTP). Its activation is a key step in converting neuronal activity and calcium influx into downstream cellular responses.

Ca2+/Calmodulin-Dependent Activation of AC1

The primary mechanism for AC1 activation involves the binding of a Ca2+/Calmodulin complex. This process serves as a molecular coincidence detector, integrating signals from G-protein coupled receptors (GPCRs) and increases in intracellular calcium.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study AC1 in the central nervous system.

In Situ Hybridization for Adcy1 mRNA

This protocol outlines the steps for detecting the spatial distribution of Adcy1 mRNA in mouse brain tissue.

Detailed Steps:

-

Tissue Preparation:

-

Perfuse the mouse with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a series of sucrose solutions (15% then 30%) until it sinks.

-

Freeze the brain in optimal cutting temperature (OCT) compound and section it on a cryostat at 14-20 µm thickness.

-

Mount the sections onto charged microscope slides.

-

-

Hybridization:

-

Pretreat the sections with proteinase K to improve probe accessibility.

-

Prepare a hybridization buffer containing a digoxigenin (DIG)-labeled antisense RNA probe for Adcy1.

-

Apply the hybridization solution to the sections and incubate overnight in a humidified chamber at 65°C.

-

-

Detection and Visualization:

-

Perform a series of stringency washes in saline-sodium citrate (SSC) buffer to remove non-specifically bound probe.

-

Block the sections with a blocking solution (e.g., containing sheep serum) to prevent non-specific antibody binding.

-

Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash the sections to remove unbound antibody.

-

Develop the color reaction using a solution containing nitro-blue tetrazolium (NBT) and 5-bromo-4-chloro-3'-indolylphosphate (BCIP) as substrates for AP.

-

Stop the reaction, mount the slides with a coverslip, and visualize the signal using a bright-field microscope.

-

Immunohistochemistry for AC1 Protein

This protocol describes the immunodetection of AC1 protein in mouse brain sections.

Detailed Steps:

-

Tissue Preparation:

-

Follow the same tissue preparation steps as for in situ hybridization (Fixation, Cryoprotection, Sectioning, Mounting).

-

-

Immunostaining:

-

Permeabilize the sections with a solution containing Triton X-100 in PBS.

-

Block non-specific antibody binding by incubating the sections in a blocking buffer containing normal serum from the species in which the secondary antibody was raised.

-

Incubate the sections with a primary antibody specific for AC1 overnight at 4°C.

-

Wash the sections thoroughly in PBS.

-

Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Wash the sections to remove unbound secondary antibody.

-

Counterstain with a nuclear stain like DAPI (optional).

-

Mount the slides with a coverslip using an anti-fade mounting medium.

-

-

Visualization:

-

Image the sections using a fluorescence or confocal microscope.

-

Synaptosome Preparation and Western Blotting

This protocol details the isolation of synaptic terminals (synaptosomes) and subsequent analysis of AC1 protein levels by Western blotting.

Detailed Steps:

-

Synaptosome Isolation:

-

Dissect the brain region of interest and homogenize it in an ice-cold sucrose buffer.

-

Perform a low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei and cellular debris.

-

Collect the supernatant and perform a high-speed centrifugation (e.g., 12,000 x g) to pellet the crude synaptosome fraction.

-

Wash the pellet and resuspend it in a suitable buffer.

-

-

Western Blotting:

-

Lyse the synaptosomes and determine the protein concentration using a BCA or Bradford assay.

-

Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for AC1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Behavioral Analysis of AC1 Knockout Mice

To investigate the in vivo function of AC1, behavioral phenotyping of AC1 knockout (KO) mice is crucial. A battery of tests is typically employed to assess learning, memory, and other cognitive functions.

4.4.1. Morris Water Maze (MWM)

The MWM is a classic test for spatial learning and memory.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before each session.

-

Training (Acquisition Phase):

-

For 5 consecutive days, mice are given four trials per day to find a hidden platform in a circular pool of opaque water.

-

The mouse is released from one of four starting positions and allowed to swim for a set time (e.g., 60 seconds) to find the platform.

-

If the mouse fails to find the platform, it is gently guided to it.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial:

-

On the day after the last training day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

-

4.4.2. Novel Object Recognition (NOR)

The NOR test assesses recognition memory.

Procedure:

-

Habituation: On the first day, allow each mouse to explore an empty open-field arena for 10 minutes.

-

Familiarization/Training: On the second day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.

-

Testing: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.

-

Analysis: Record the time spent exploring each object. A preference for the novel object (spending significantly more time with it) indicates intact recognition memory.

4.4.3. Fear Conditioning

This test assesses associative learning and memory.

Procedure:

-

Training: Place the mouse in a conditioning chamber. After a baseline period, present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild foot shock. Repeat this pairing several times.

-

Contextual Fear Testing: The next day, place the mouse back into the same chamber (context) without presenting the CS or US. Measure the amount of time the mouse spends freezing, which is a natural fear response.

-

Cued Fear Testing: On a subsequent day, place the mouse in a novel context and present the CS (tone) without the US (shock). Measure the freezing behavior in response to the cue.

Conclusion

Adenylyl Cyclase 1 is a critical enzyme in the central nervous system, with a well-defined role in calcium-mediated signaling and synaptic plasticity. Its specific expression pattern and functional significance make it an attractive target for research into learning and memory, as well as for the development of therapeutics for neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for professionals in the field to further investigate the multifaceted roles of AC1 in brain function and disease.

References

- 1. mmpc.org [mmpc.org]

- 2. Expression and functions of adenylyl cyclases in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DISTINCT REGIONAL AND SUBCELLULAR LOCALIZATION OF ADENYLYL CYCLASES TYPE 1 AND 8 IN MOUSE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ISH Data :: Allen Brain Atlas: Mouse Brain [mouse.brain-map.org]

- 5. Evaluation of calcium-sensitive adenylyl cyclase AC1 and AC8 mRNA expression in the anterior cingulate cortex of mice with spared nerve injury neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]

Navigating Isoform Selectivity: A Technical Guide to the AC1 Inhibitor ST034307

Disclaimer: The specific compound "AC1-IN-1" was not identified in the available literature. This guide will therefore focus on the well-characterized, potent, and selective adenylyl cyclase 1 (AC1) inhibitor, ST034307 , as a representative example of a selective AC1-targeting compound. The data and methodologies presented are based on published findings for ST034307.

This technical guide provides a comprehensive overview of the selectivity profile of the novel chromone derivative ST034307, a selective inhibitor of adenylyl cyclase isoform 1 (AC1). The document is intended for researchers, scientists, and drug development professionals working on the modulation of cyclic AMP (cAMP) signaling pathways.

Introduction to Adenylyl Cyclase 1 (AC1)

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cAMP, a crucial second messenger involved in a myriad of physiological processes.[1] There are nine membrane-bound AC isoforms in humans, each with distinct regulatory properties and tissue expression patterns.[1] AC1 is a member of the calcium/calmodulin (Ca2+/CaM)-stimulated ACs and is predominantly expressed in neuronal tissues, including the dorsal root ganglion, spinal cord, and anterior cingulate cortex.[1][2] Its role in pain perception and opioid dependence has made it a promising therapeutic target.[1][2][3] However, the development of isoform-selective inhibitors is critical to avoid off-target effects, particularly concerning AC8, which is also stimulated by Ca2+/CaM and co-localized with AC1 in neuronal tissues.[3]

Selectivity Profile of ST034307

ST034307 has been identified as a highly selective inhibitor of AC1.[1][2] Its inhibitory activity has been evaluated against all other membrane-bound AC isoforms.

Quantitative Analysis of Inhibition

The following table summarizes the inhibitory concentration (IC50) values and the percentage of inhibition of ST034307 against various human adenylyl cyclase isoforms.

| Isoform | IC50 (µM) [95% C.I.] | % Inhibition at 10 µM (± S.E.M.) |

| AC1 | 1.6 [1.2-2.2] | 78 ± 3 |

| AC2 | No Inhibition Observed | Potentiation Observed |

| AC3 | No Inhibition Observed | - |

| AC4 | No Inhibition Observed | - |

| AC5 | No Inhibition Observed | Potentiation Observed |

| AC6 | No Inhibition Observed | Potentiation Observed |

| AC7 | No Inhibition Observed | - |

| AC8 | No Inhibition Observed | - |

| AC9 | No Inhibition Observed | - |

Data sourced from studies on ST034307, a selective AC1 inhibitor.[1]

Notably, ST034307 did not inhibit other AC isoforms. Instead, it was observed to potentiate the activity of AC2, AC5, and AC6 under certain stimulation conditions.[1]

Experimental Protocols

The determination of the selectivity profile of ST034307 involves robust biochemical and cellular assays.

Adenylyl Cyclase Activity Assays in Cellular Membranes

This method is crucial for determining the direct inhibitory effect of a compound on specific AC isoforms.

Cell Line Preparation:

-

HEK293 cells are stably transfected to express individual human AC isoforms (AC1-AC9).

Membrane Preparation:

-

Membranes from Sf9 cells expressing specific AC isoforms (e.g., AC1, AC2, or AC5) are prepared as previously described in the literature.[1]

Assay Conditions:

-

AC-containing membranes (10–20 µg) are premixed with a Gαs protein subunit (50 nM final concentration) to stimulate AC activity.

-

The inhibitor, ST034307, solubilized in DMSO, is incubated with the AC-containing membranes for 10 minutes on ice before initiating the reaction. The final DMSO concentration should not exceed 3%.

-

The reaction is carried out for 10 minutes at 30°C in a final volume of 50 µl.

-

The final concentrations of MgCl2 and Mg-ATP in the reaction are 10 mM and 200 µM, respectively.[1]

-

The amount of cAMP produced is then quantified using methods such as competitive binding assays or mass spectrometry.

cAMP Accumulation Assays in Intact Cells

This assay assesses the effect of the inhibitor in a more physiological, intact cell environment.

Methodology:

-

HEK cells stably transfected with the specific AC isoform of interest (e.g., HEK-AC1 cells) are used.

-

Cells are stimulated to induce cAMP production. For AC1, this is typically achieved by increasing intracellular calcium levels.

-

The cells are then treated with varying concentrations of the inhibitor (ST034307).

-

The intracellular cAMP levels are measured, often using commercially available kits.

-

Cell viability assays are conducted in parallel to ensure that the observed inhibition is not due to cytotoxicity.[1]

Signaling Pathways and Experimental Workflow

Adenylyl Cyclase 1 Signaling Pathway

The following diagram illustrates the central role of AC1 in the cAMP signaling cascade and its points of regulation.

Caption: AC1 signaling and points of regulation.

Experimental Workflow for Determining AC Isoform Selectivity

The logical flow for assessing the selectivity of a potential AC1 inhibitor is depicted below.

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biochemical Assays for Adenylyl Cyclase 1 (AC1) Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biochemical assays used to measure the activity of Adenylyl Cyclase 1 (AC1), a key enzyme in signal transduction. AC1 is a calmodulin-stimulated enzyme primarily expressed in the brain, playing crucial roles in processes like learning and memory.[1][2] Its activity is modulated by G-protein coupled receptors (GPCRs), making it a significant target for drug discovery.[3] This document details the principles, experimental protocols, and data interpretation for radioisotopic, fluorescence, and luminescence-based assays, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.

Core Principles of Adenylyl Cyclase 1 Activity

Adenylyl cyclase 1 catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) and pyrophosphate (PPi).[3] The fundamental principle of most AC1 assays is to quantify the rate of cAMP production.

Regulation of AC1 Activity

AC1 activity is intricately regulated by various signaling molecules, providing multiple avenues for experimental modulation:

-

G-proteins: AC1 is stimulated by the α-subunit of stimulatory G-proteins (Gαs) and inhibited by the α-subunit of inhibitory G-proteins (Gαi).[3][4] The βγ subunits of G-proteins can also inhibit AC1.[4][5]

-

Calcium/Calmodulin (Ca2+/CaM): AC1 is synergistically activated by Gαs and Ca2+/Calmodulin.[1][3] The binding of Ca2+ to calmodulin induces a conformational change that allows it to bind to and activate AC1.[6][7] This makes AC1 a coincidence detector, integrating signals from both Gs-coupled receptors and pathways that increase intracellular calcium.[1][2]

-

Forskolin: This diterpene directly activates most adenylyl cyclase isoforms, including AC1, and is often used as a positive control in assays.[3][8]

Adenylyl Cyclase 1 Signaling Pathway

The following diagram illustrates the signaling cascade leading to the activation and inhibition of AC1.

Caption: AC1 Signaling Pathway.

Experimental Assays for AC1 Activity

A variety of biochemical assays have been developed to measure AC1 activity, each with its own advantages and disadvantages in terms of sensitivity, throughput, and cost.

Radioisotope-Based Assays

The traditional and most direct method for measuring adenylyl cyclase activity involves the use of radiolabeled ATP, typically [α-³²P]ATP. The assay measures the conversion of [α-³²P]ATP to [³²P]cAMP.

Principle: AC1 converts [α-³²P]ATP into [³²P]cAMP. The radiolabeled cAMP is then separated from the unreacted [α-³²P]ATP and other nucleotides using sequential column chromatography, and the amount of [³²P]cAMP is quantified by scintillation counting.

Caption: Radioisotope-Based AC1 Assay Workflow.

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

Materials:

-

AC1 Source: Purified AC1, cell membranes expressing AC1, or tissue homogenates.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Substrate Mix: 1 mM ATP, [α-³²P]ATP (e.g., 1-2 µCi per reaction).

-

ATP Regenerating System (optional): 20 mM creatine phosphate, 50 units/mL creatine phosphokinase.

-

Phosphodiesterase Inhibitor: 100 µM IBMX or Ro 20-1724.

-

Activators/Inhibitors: Forskolin, Gαs, Ca²⁺/Calmodulin, or test compounds.

-

Stop Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP.

-

Columns: Dowex AG50W-X4 and neutral alumina columns.

-

Elution Buffer: 0.1 M Imidazole-HCl (pH 7.5).

-

Scintillation Cocktail.

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing the AC1 source, assay buffer, ATP regenerating system, and phosphodiesterase inhibitor.

-

Add activators or inhibitors as required and pre-incubate for a specified time (e.g., 10 minutes).

-

-

Initiate Reaction:

-

Start the reaction by adding the substrate mix. The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the reaction at 30°C or 37°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Terminate Reaction:

-

Stop the reaction by adding the stop solution.

-

-

Separation of [³²P]cAMP:

-

Apply the reaction mixture to a Dowex column.

-

Wash the column with water to elute the [³²P]cAMP. Unreacted ATP and other nucleotides will be retained by the resin.

-

Apply the eluate from the Dowex column to an alumina column.

-

Wash the alumina column with water.

-

Elute the [³²P]cAMP from the alumina column with the elution buffer.

-

-

Quantification:

-

Collect the eluate into scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of cAMP produced based on the specific activity of the [α-³²P]ATP and the counts obtained.

-

Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative and are often more amenable to high-throughput screening.[9][10]

Principles:

-

Fluorescent ATP Analogs: These assays use ATP analogs labeled with a fluorescent dye (e.g., BODIPY). The enzymatic conversion of the fluorescent ATP to fluorescent cAMP can be monitored.[11]

-

Pyrophosphate Detection: The production of pyrophosphate (PPi), the other product of the adenylyl cyclase reaction, can be detected using a fluorescent sensor that binds to PPi and exhibits a change in fluorescence.

-

Competitive Immunoassays: These assays involve a fluorescently labeled cAMP tracer that competes with the cAMP produced by the enzyme for binding to a specific anti-cAMP antibody.

Caption: Fluorescence-Based AC1 Assay Workflow.

This protocol provides a general framework for a fluorescence-based AC1 assay. Specific reagents and conditions will vary depending on the chosen assay principle (e.g., fluorescent substrate vs. PPi detection).

Materials:

-

AC1 Source: Purified AC1 or cell membranes.

-

Assay Buffer: As recommended by the specific assay kit or method.

-

Substrate: ATP or a fluorescent ATP analog.

-

Detection Reagent: Fluorescent PPi sensor or components for a competitive immunoassay.

-

Activators/Inhibitors: Forskolin, Ca²⁺/Calmodulin, or test compounds.

-

Microplate: 96- or 384-well black microplate for fluorescence measurements.

-

Fluorescence Plate Reader.

Procedure:

-

Reagent Preparation:

-

Prepare all reagents, including AC1 enzyme, substrate, and detection reagents, according to the manufacturer's instructions or established protocols.

-

-

Reaction Setup:

-

In a microplate, add the AC1 source and assay buffer.

-

Add activators or inhibitors and pre-incubate as needed.

-

-

Initiate Reaction:

-

Start the reaction by adding the ATP substrate.

-

-

Incubation and Detection:

-

Incubate the plate at the desired temperature.

-

For kinetic assays, measure the fluorescence at regular intervals. For endpoint assays, stop the reaction after a fixed time and then add the detection reagent.

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction velocity from the slope of the fluorescence signal over time.

-

For endpoint assays, compare the fluorescence signals between different conditions.

-

Plot dose-response curves to determine EC₅₀ or IC₅₀ values for activators and inhibitors.

-

Luminescence-Based Assays

Luminescence-based assays are highly sensitive and are also well-suited for high-throughput screening.

Principles:

-

ATP Depletion: These assays measure the decrease in ATP concentration as it is consumed by adenylyl cyclase. The remaining ATP is quantified using a luciferase/luciferin reaction, where the amount of light produced is proportional to the ATP concentration.

-

cAMP-Glo™ Assay: This is a homogenous, bioluminescent assay that measures cAMP levels. After the adenylyl cyclase reaction, the remaining ATP is depleted. Then, a detection solution containing a kinase is added to convert the cAMP to ATP, which is then detected using a luciferase reaction.

-

Reporter Gene Assays: Cells are transfected with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). An increase in intracellular cAMP leads to the activation of PKA, which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE and drives the expression of the reporter gene, leading to a measurable luminescent signal.

Caption: Luminescence-Based AC1 Assay Workflow (cAMP-Glo™).

This protocol is based on the general principles of the cAMP-Glo™ assay and should be adapted based on the specific manufacturer's instructions.

Materials:

-

AC1 Source: Whole cells expressing AC1, cell membranes, or purified enzyme.

-

Assay Buffer/Medium.

-

ATP.

-

Activators/Inhibitors.

-

cAMP-Glo™ Reagent Kit:

-

ATP Depletion Reagent

-

cAMP Detection Solution

-

Kinase-Glo® Reagent

-

-

White, Opaque-Walled Microplate.

-

Luminometer.

Procedure:

-

Adenylyl Cyclase Reaction:

-

In a microplate, combine the AC1 source, assay buffer/medium, and ATP.

-

Add activators or inhibitors and incubate for the desired time and temperature to allow for cAMP production.

-

-

Stop Reaction and Deplete ATP:

-

Add the ATP Depletion Reagent to stop the adenylyl cyclase reaction and hydrolyze the remaining ATP.

-

Incubate as recommended by the manufacturer.

-

-

cAMP Detection:

-

Add the cAMP Detection Solution, which contains a kinase that converts the generated cAMP into ATP.

-

Incubate to allow for the complete conversion of cAMP to ATP.

-

-

Luminescence Measurement:

-

Add the Kinase-Glo® Reagent, which contains luciferase and luciferin.

-

Incubate briefly to stabilize the luminescent signal.

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the cAMP concentration.

-

Construct a standard curve using known concentrations of cAMP to determine the amount of cAMP produced in the experimental samples.

-

Quantitative Data for AC1 Modulators

The following tables summarize the half-maximal inhibitory (IC₅₀) and effective (EC₅₀) concentrations for various compounds that modulate AC1 activity. These values are crucial for comparing the potency of different molecules and for selecting appropriate tool compounds for research.

Table 1: IC₅₀ Values of Adenylyl Cyclase 1 Inhibitors

| Compound | IC₅₀ (AC1) | Assay Conditions | Reference(s) |

| 2',5'-dideoxyadenosine 3'-triphosphate | 37 nM - 170 nM | + Mn²⁺ | [12] |

| SQ 22,536 | 120 µM | + Mg²⁺ | [12] |

| NKY80 | 10 µM | Intact HEK293 cells | [12] |

| Forskolin | 41 nM | - | [13] |

| CID 10745417 | 21 nM | - | [13] |

| [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-6-(2-aminoethylcarbamoyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | 31 nM | - | [13] |

| [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] N-[2-(4-hydroxyphenyl)ethyl]carbamate | 95 nM | - | [13] |

| [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] N-(2-aminoethyl)carbamate | 128 nM | - | [13] |

Table 2: EC₅₀ Values of Adenylyl Cyclase 1 Activators

| Compound | EC₅₀ (AC1) | Assay Conditions | Reference(s) |

| Forskolin | 5 - 10 µM | Rat cerebral cortical membranes | [8] |

| Forskolin, 7-Deacetyl-7-(O-N-methylpiperazino)-γ-butryl-Dihydrochloride | 13 µM | Rat brain membrane preparations | [8] |

| BODIPY-FS | 1.2 µM | + Mn²⁺ | [12] |

| BODIPY-FS | 900 nM | + Mg²⁺ | [12] |

Note: IC₅₀ and EC₅₀ values can vary depending on the specific assay conditions, such as the presence of different divalent cations (Mg²⁺ vs. Mn²⁺), the source of the enzyme, and the other components of the reaction mixture.

Conclusion and Future Perspectives

The choice of a biochemical assay for adenylyl cyclase 1 activity depends on the specific research question, available resources, and desired throughput. Radioisotope-based assays remain the gold standard for direct and sensitive measurement of enzymatic activity. However, fluorescence and luminescence-based assays offer non-radioactive, high-throughput alternatives that are increasingly popular in drug discovery and screening campaigns.

Future developments in this field may focus on the development of more isoform-selective AC1 inhibitors and activators, which will be invaluable tools for dissecting the specific physiological roles of AC1. Additionally, advances in assay technology, such as the development of novel biosensors and label-free detection methods, will likely provide even more powerful approaches for studying the dynamics of AC1 activity in living cells and complex biological systems.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Adenylyl cyclase - Wikipedia [en.wikipedia.org]

- 3. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type-specific regulation of adenylyl cyclase by G protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct Mechanisms of Calmodulin Binding and Regulation of Adenylyl Cyclases 1 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct mechanisms of calmodulin binding and regulation of adenylyl cyclases 1 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Fluorescence-based adenylyl cyclase assay adaptable to high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]